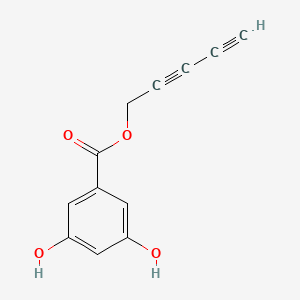
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate is an organic compound with the molecular formula C12H8O4. It is a derivative of benzoic acid, where the hydrogen atoms of the carboxyl group are replaced by a 2,4-pentadiyn-1-yl group. This compound is known for its unique structural features, which include a conjugated system of triple bonds and hydroxyl groups on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 2,4-pentadiyn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: The hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various structural isomers with reduced triple bonds.
Substitution: Ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its conjugated system and reactivity.
Mécanisme D'action
The mechanism of action of 2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate involves its interaction with molecular targets through its hydroxyl groups and conjugated system. These interactions can lead to the formation of stable complexes with metal ions, which can influence various biochemical pathways. The compound’s antioxidant properties also play a role in its biological activity, protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentadiyn-1-yl benzoate: Lacks the hydroxyl groups on the benzene ring, making it less reactive in certain chemical reactions.
3,5-Dihydroxybenzoic acid: Does not have the 2,4-pentadiyn-1-yl group, limiting its applications in organic synthesis and material science.
2,4-Hexadiyn-1-yl 3,5-dihydroxybenzoate: Similar structure but with an additional carbon in the alkyne chain, which can affect its reactivity and physical properties.
Uniqueness
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate is unique due to its combination of hydroxyl groups and a conjugated alkyne system. This structure provides a balance of reactivity and stability, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
623176-87-4 |
|---|---|
Formule moléculaire |
C12H8O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
penta-2,4-diynyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C12H8O4/c1-2-3-4-5-16-12(15)9-6-10(13)8-11(14)7-9/h1,6-8,13-14H,5H2 |
Clé InChI |
ZHTOYNUOEQRFJI-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CCOC(=O)C1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
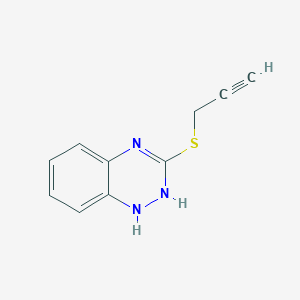
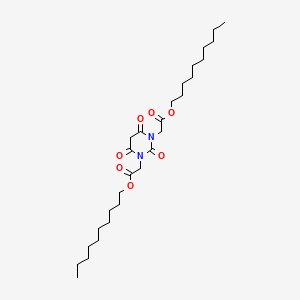
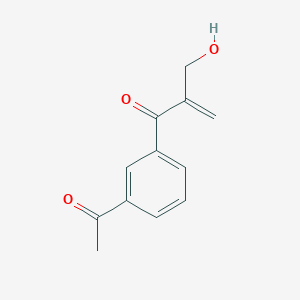
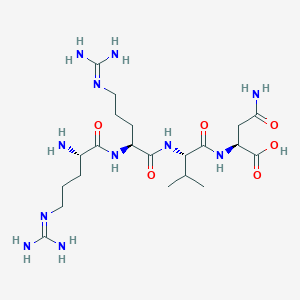
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
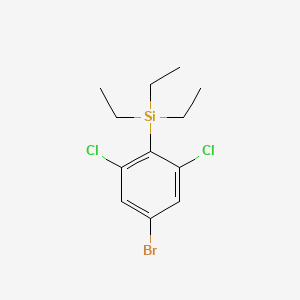

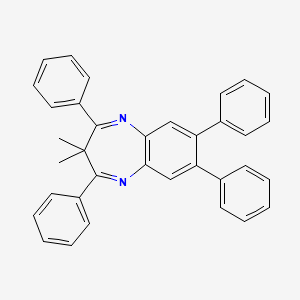
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
